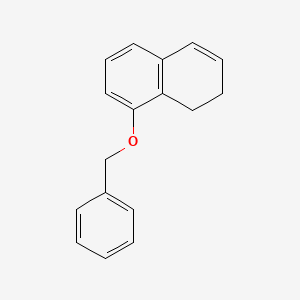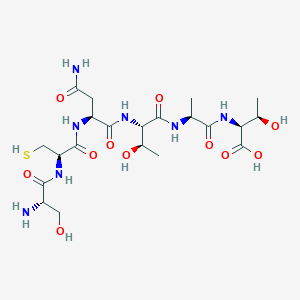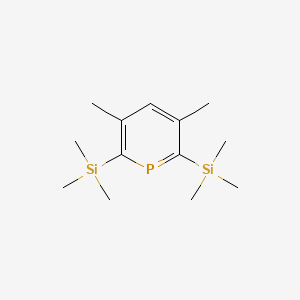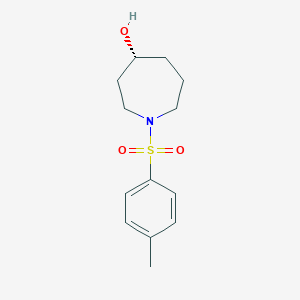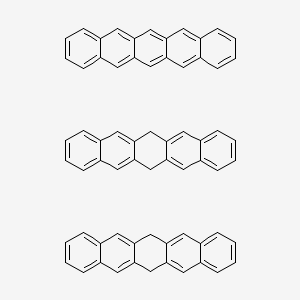![molecular formula C6H8N2S B14250295 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- CAS No. 184633-86-1](/img/structure/B14250295.png)
5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-: is a chemical compound known for its unique structure and properties This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halogens, alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, leading to a decrease in the enzyme’s catalytic function. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-
- 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, ®-
- 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (racemic mixture)
Comparison: Compared to its analogs, 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- exhibits unique stereochemistry, which can influence its reactivity and interaction with biological targets. The (S)-enantiomer may have different pharmacokinetic and pharmacodynamic properties compared to the ®-enantiomer or the racemic mixture, making it a distinct compound with specific applications.
Properties
CAS No. |
184633-86-1 |
|---|---|
Molecular Formula |
C6H8N2S |
Molecular Weight |
140.21 g/mol |
IUPAC Name |
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol |
InChI |
InChI=1S/C6H8N2S/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1 |
InChI Key |
SVGHIJCMRDZNCP-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@@H](CN2C1=NC=C2)S |
Canonical SMILES |
C1C(CN2C1=NC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
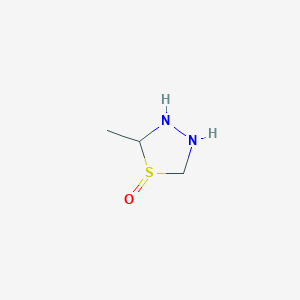
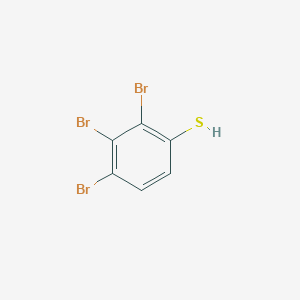
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
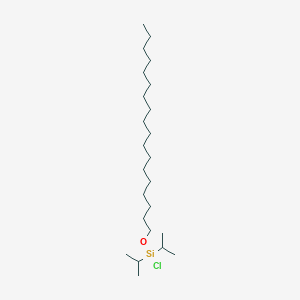
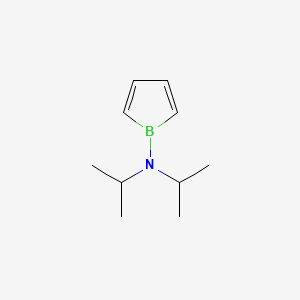
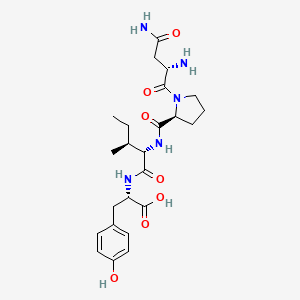
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

